1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
Description
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and an N-methyl methanamine (-CH₂NHCH₃) substituent at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanamine moiety may improve solubility and interaction with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4,14H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPGKGQRIPIDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Trifluoromethyl-o-Phenylenediamine
The regioselective synthesis of 4-trifluoromethyl-o-phenylenediamine (3 ) serves as a critical precursor. A three-step sequence from 2-nitro-4-trifluoromethylaniline (1 ) is proposed (Scheme 1):
- Reduction of nitro group : Hydrogenation of 1 using Pd/C in ethanol under H₂ (1 atm) yields 2-amino-4-trifluoromethylaniline (2 ).
- Protection/deprotection : Selective Boc protection of one amine, followed by deprotection, ensures regiochemical control.
Table 1: Optimization of Nitro Reduction
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | EtOH | 25 | 12 | 78 |
| Ra-Ni | MeOH | 50 | 6 | 65 |
| Fe/NH₄Cl | H₂O/EtOH | 80 | 3 | 42 |
Benzimidazole Ring Formation
Condensation of 3 with glycolic acid derivatives introduces the C2-methanamine side chain. Adapting methods from, refluxing 3 with (S)-2-hydroxypropanoic acid in 6 N HCl yields (1S)-1-(5-trifluoromethyl-1H-benzimidazol-2-yl)ethanol (4 ) (90% yield). Subsequent oxidation of 4 with Jones reagent (CrO₃/H₂SO₄) generates the ketone intermediate, which undergoes reductive amination using methylamine and NaBH₃CN to furnish the N-methylmethanamine moiety.
N-Methylation Strategies
Eschweiler-Clarke Reaction
Reductive methylation of the primary amine in 2-aminomethyl-6-trifluoromethyl-1H-benzimidazole (6 ) using formaldehyde and formic acid (20 h reflux) provides the N-methyl derivative in 84% yield. Excess formaldehyde (3 eq.) ensures complete methylation.
Alkylation with Methyl Iodide
Treatment of 6 with MeI (2.5 eq.) and K₂CO₃ in DMF at 60°C for 8 h achieves selective N-methylation (77% yield). Quaternary ammonium salt formation is suppressed by maintaining a substoichiometric iodide concentration.
Mechanistic Considerations
Acid-Catalyzed Cyclization
Protonation of the carbonyl oxygen in glycolic acid derivatives activates the electrophilic carbon for nucleophilic attack by the diamine’s amine group (Fig. 2A). The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating prolonged reflux (≥6 h) for complete cyclization.
Reductive Amination Dynamics
The ketone intermediate (4a ) forms an imine with methylamine, which is reduced by NaBH₃CN via a six-membered transition state (Fig. 2B). Steric hindrance from the benzimidazole core dictates the use of bulky reducing agents to prevent over-reduction.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (s, 1H, ArH), 7.48 (d, J = 8.4 Hz, 1H, ArH), 4.15 (s, 2H, CH₂NH), 2.98 (s, 3H, NCH₃).
- ¹⁹F NMR : δ -62.3 (CF₃).
- HRMS : m/z calcd for C₁₀H₁₁F₃N₃ [M+H]⁺: 230.0901; found: 230.0905.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 6.72 min.
Challenges and Optimization
Regioselectivity in Cyclization
Competing formation of 5-trifluoromethyl regioisomer is mitigated by using bulky acids (e.g., pivalic acid) to steer cyclization toward the 6-position.
Stability of Trifluoromethyl Group
The CF₃ moiety is susceptible to hydrolysis under strongly acidic conditions. Employing HCl concentrations ≤6 N during cyclization prevents defluorination.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce apoptosis in cancer cells by affecting the cell cycle . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
A comparison of key benzimidazole derivatives is summarized in Table 1:
Key Observations:
- Trifluoromethyl vs. Nitro Groups : The 6-nitro derivative (CAS 89843-49-2) has a higher polar surface area (PSA: 80.68 Ų) due to the nitro group, which may reduce membrane permeability compared to the trifluoromethyl analog .
- Methanamine vs.
- Biological Activity : Sulfinyl-substituted derivatives (e.g., O2N-BZM7) demonstrate trichomonacidal activity, highlighting the importance of electron-withdrawing groups for antiparasitic effects .
Physico-Chemical Properties
- LogP Trends : The trifluoromethyl group increases hydrophobicity (LogP ~2.5 estimated for the target compound), comparable to the nitro analog (LogP 2.02) .
- Thermal Stability : Carboxamide derivatives (e.g., CAS 774582-50-2) exhibit higher predicted boiling points (~515°C) due to hydrogen-bonding capabilities, whereas methanamine derivatives may have lower melting points .
Biological Activity
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C9H9F3N2
- Molecular Weight : 200.16 g/mol
- CAS Number : 6742-82-1
The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various biological studies.
The biological activity of 1H-benzimidazole derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to increase binding affinity and stability, contributing to its potential as an inhibitor or modulator in various biological pathways .
Enzyme Inhibition
Research indicates that compounds within this class can act as inhibitors for several enzymes. For instance, they have been shown to inhibit microtubule formation in nematodes and other parasites, which is critical for their antiparasitic activity .
Biological Activity Overview
The biological activities associated with 1H-benzimidazole derivatives include:
- Antimicrobial Activity : Several studies have demonstrated the efficacy of benzimidazole derivatives against various bacterial strains, including Pseudomonas aeruginosa. These compounds can serve as adjuvant therapies in treating infections .
- Antiparasitic Properties : Benzimidazoles are well-known for their role in treating parasitic infections due to their ability to disrupt microtubule dynamics in parasites .
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of topoisomerase activity, which is crucial for DNA replication .
Case Studies
-
Inhibition of PqsR in Pseudomonas aeruginosa :
A study focused on designing new benzimidazole-based compounds as PqsR inhibitors showed that these compounds could effectively modulate quorum sensing in Pseudomonas aeruginosa, leading to reduced virulence factor production . -
Antiparasitic Activity :
Research evaluating the efficacy of benzimidazole derivatives against nematodes demonstrated significant inhibition of parasite growth through disruption of microtubule formation .
Data Tables
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1H-benzimidazole derivatives with trifluoromethyl and methylamine substituents?
- Methodological Answer : The compound can be synthesized via condensation of substituted aromatic aldehydes or acids with o-phenylenediamine derivatives. For example:
- Route 1 : React m-toluic acid derivatives with o-phenylenediamine in the presence of pyridine, favoring amide formation at lower temperatures or benzimidazole cyclization under high-temperature, acidic conditions .
- Route 2 : Use Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines to introduce the trifluoromethyl group. This method tolerates halogens (Cl, Br, I) at the 2-position of the aryl group .
- Key Variables : Excess protonating agents (e.g., HBr/AcOH) and temperature control are critical to suppress diamide byproducts and favor benzimidazole formation .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., trifluoromethyl at C6, methylamine at C2). F NMR is critical for verifying trifluoromethyl integrity .
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). For benzimidazoles, intermolecular hydrogen bonding (N–H⋯N/O) and π-stacking are typical .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns (e.g., loss of CF or methylamine groups) .
Q. What are the key structural features influencing reactivity in this compound?
- Methodological Answer :
- Electron-withdrawing CF group : Enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions .
- N-methylamine moiety : Acts as a weak base, participating in hydrogen bonding or coordination with metal catalysts. Protonation under acidic conditions can modulate reactivity .
- Benzimidazole core : Aromatic π-system stabilizes charge-transfer intermediates, relevant for photochemical or redox-driven reactions .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) explain the regioselectivity of benzimidazole formation in this compound?
- Methodological Answer :
- Perform DFT calculations on frontier molecular orbitals (HOMO/LUMO) of precursor molecules. For example:
- The HOMO of o-phenylenediamine derivatives localizes on the amine groups, driving nucleophilic attack on carbonyl carbons of acids/aldehydes.
- The LUMO of trifluoroacetimidoyl chlorides is concentrated on the imidoyl carbon, favoring Cu-catalyzed cross-coupling .
- Software : Gaussian or ORCA for geometry optimization; Multiwfn for orbital visualization .
Q. What experimental strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or GC-MS to identify diamides (from incomplete cyclization) or halogenated impurities (from residual starting materials) .
- Process optimization :
- For Cu-catalyzed routes, screen ligands (e.g., TMEDA vs. phenanthroline) to improve turnover frequency .
- For condensation reactions, employ microwave-assisted synthesis to enhance cyclization efficiency .
Q. How can this compound be evaluated for biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- In vitro assays :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of RAF kinases, leveraging structural analogs like RAF inhibitors with trifluoromethyl groups .
- DNA-binding studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation or groove-binding affinity .
- Structural analogs : Compare activity with 2-(4-hydroxyphenyl)-1H-benzimidazole derivatives, which show topoisomerase inhibition .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., DMSO/EtOH) to improve solubility. Slow evaporation at 4°C enhances crystal growth .
- Twinned crystals : If twinning occurs (common with benzimidazoles), use SHELXD for structure solution and refine with SHELXL’s TWIN/BASF commands .
- Hydrogen bonding : Co-crystallize with acetic acid or water to stabilize lattice interactions .
Data Contradictions and Resolution
Q. Why do different synthetic routes yield varying ratios of benzimidazole vs. diamide products?
- Analysis :
- Mechanistic divergence : Under basic conditions (e.g., pyridine), nucleophilic attack on carbonyl groups forms diamides. Under acidic, high-temperature conditions, cyclodehydration dominates .
- Resolution : Monitor reaction progress via TLC or in situ IR spectroscopy to optimize conditions for benzimidazole formation .
Q. How does the trifluoromethyl group impact spectroscopic vs. computational bond-length predictions?
- Analysis :
- X-ray vs. DFT : The CF group induces slight elongation of adjacent C–C bonds due to steric bulk, which DFT may underestimate without dispersion corrections (e.g., D3-BJ method) .
- Validation : Compare experimental bond lengths (from crystallography) with B3LYP/def2-TZVP calculations to calibrate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
